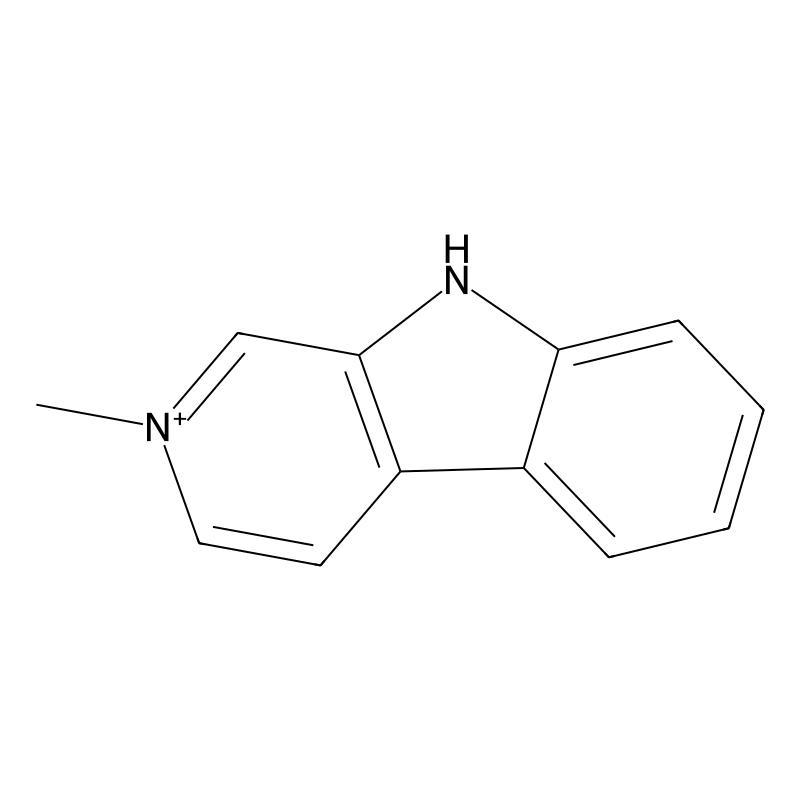

9-Mono-N'-methylnorharman

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

9-Mono-N'-methylnorharman is a chemical compound with the molecular formula and a molecular weight of approximately 183.23 g/mol. It belongs to the family of β-carbolines, which are known for their complex structures and biological activities. The compound is characterized by the presence of a methyl group attached to the nitrogen atom of the pyridine ring, distinguishing it from other related compounds in the β-carboline class. This modification can influence its biological properties and interactions within biological systems .

- Methylation: The nitrogen atom can undergo further methylation, potentially modifying its pharmacological properties.

- Oxidation: The compound can be oxidized to form various derivatives, which may exhibit different biological activities.

- Reactions with electrophiles: Due to the electron-rich nature of the nitrogen atom, it can react with electrophilic species, leading to the formation of new compounds .

9-Mono-N'-methylnorharman has been studied for its potential biological activities, particularly in relation to neuropharmacology. Research indicates that it may induce parkinsonism in model organisms, suggesting a possible neurotoxic effect at certain concentrations . Additionally, compounds in the β-carboline family are known for their psychoactive properties and potential therapeutic effects against various neurological disorders. The unique structure of 9-mono-N'-methylnorharman could contribute to its distinct biological profile compared to other β-carbolines.

The synthesis of 9-mono-N'-methylnorharman can be achieved through several methods, commonly involving:

- Alkylation of Norharman: Starting from norharman, a precursor compound, methylation can be performed using methyl iodide or other methylating agents under basic conditions.

- Condensation Reactions: The compound can also be synthesized via condensation reactions involving appropriate indole derivatives and aldehydes or ketones.

- Chemical Modifications: Existing β-carboline structures can be modified through selective reactions to introduce the N-methyl group at the desired position .

9-Mono-N'-methylnorharman has potential applications in various fields:

- Pharmaceutical Research: Due to its neuroactive properties, it may serve as a lead compound for developing therapeutics aimed at treating neurological disorders.

- Biochemical Studies: Its unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways involving β-carbolines.

- Toxicological Research: Understanding its effects on model organisms can provide insights into neurotoxicity mechanisms associated with similar compounds .

Studies on 9-mono-N'-methylnorharman's interactions with biological systems have revealed significant insights:

- Enzyme Inhibition: It may inhibit specific enzymes involved in neurotransmitter metabolism, affecting levels of serotonin and dopamine in the brain.

- Receptor Binding: Research indicates that it may interact with various receptors, potentially influencing mood and cognitive functions.

- Metabolic Pathways: Investigations into its metabolic fate have shown that it may be transformed into various metabolites that could possess distinct biological activities .

Several compounds share structural similarities with 9-mono-N'-methylnorharman. The following table summarizes these compounds and highlights their unique features:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Harman | Contains an additional methoxy group | Known for psychoactive effects |

| Norharman | Lacks the N-methyl substitution | Precursor to many β-carbolines |

| 2-Methylharmaline | Methyl group at a different position | Exhibits different pharmacological effects |

| Tetrahydroharmine | Saturated ring structure | Reduced neurotoxicity compared to others |

| Harmalol | Hydroxylated derivative | Potentially less toxic than other analogs |

These compounds illustrate the diversity within the β-carboline family and underscore how modifications in structure can lead to significant differences in biological activity and applications .

β-Carbolines are tricyclic indole alkaloids characterized by a 9H-pyrido[3,4-b]indole backbone. 9-MeNH belongs to the N-methyl-β-carboline subclass, distinguished by a methyl group at the N'-position (Figure 1). This modification alters electron distribution, enhancing its ability to intercalate into DNA and inhibit mitochondrial Complex I. Compared to non-methylated analogs like norharman (Km = 90 μM for NNMT), 9-MeNH exhibits reduced enzymatic turnover (kcat = 3 × 10⁻⁴ s⁻¹) but higher lipophilicity (logP = 2.15), facilitating blood-brain barrier penetration.

Table 1: Structural and Functional Comparison of Select β-Carbolines

| Compound | R1 | R6 | Key Properties |

|---|---|---|---|

| Norharman | H | H | Precursor; MAO inhibition |

| Harmane | CH₃ | H | Neuroprotective at low doses |

| 9-Mono-N'-methylnorharman | H | CH₃ | Dopaminergic toxicity; ATP modulation |

Historical Development of β-Carboline Research

β-Carbolines were first isolated from Banisteriopsis caapi in the early 20th century, with harmine identified as the psychoactive component of ayahuasca. The 1970s marked a turning point with the discovery of endogenous β-carbolines in mammalian tissues, including tryptoline in human cerebrospinal fluid. By the 1990s, their role in Parkinson’s disease (PD) pathogenesis gained traction when N-methylated β-carbolines were shown to inhibit mitochondrial Complex I—a hallmark of PD pathology.

Discovery and Early Studies of 9-Mono-N'-methylnorharman

9-MeNH was first synthesized in 1998 via N-methylation of norharman using iodomethane in acetonitrile, yielding a hydroiodide salt. Early in vivo studies revealed its unique toxicity profile: intraperitoneal administration (0.25 mmol/kg) in C57BL/6 mice caused a 34% reduction in striatal dopamine and 24% loss of tyrosine hydroxylase-positive neurons in the substantia nigra. Unlike norharman, 9-MeNH undergoes secondary methylation to form 2,9-di-N-methylnorharmanium (2,9-Me₂NH⁺), a potent neurotoxin (IC₅₀ = 14 μM in mesencephalic cultures).

Significance in Neurodegenerative Disease Research

9-MeNH’s dual role as both a neurotoxin and neuroprotectant underscores its complexity:

- Neurotoxicity: Chronic exposure depletes ATP (↓40% at 200 μM) and induces α-synuclein aggregation in SH-SY5Y cells.

- Neuroprotection: In NNMT-expressing cells, 9-MeNH (62.5–125 μM) increases viability (↑20%) and neurite branching via Akt signaling.This dichotomy suggests dose-dependent effects, with low concentrations potentially mitigating oxidative stress while higher doses exacerbate mitochondrial dysfunction.

Presence in Mammalian Tissues

9-Mono-N'-methylnorharman belongs to the beta-carboline family of heterocyclic compounds that occur naturally in mammalian tissues . These compounds are formed through the condensation of tryptophan and indoleamines with aldehydes, representing important endogenous constituents of biological systems [25]. The formation of beta-carbolines, including 9-mono-N'-methylnorharman, occurs through complex biochemical pathways involving the interaction of precursor molecules with reactive carbonyl compounds generated during normal cellular metabolism [23].

Research has demonstrated that beta-carbolines are present in various mammalian tissues, with detection methods confirming their endogenous nature rather than dietary or environmental origin [38] [39]. The biosynthesis of these compounds involves enzymatic and non-enzymatic processes, where tryptophan derivatives undergo cyclization reactions with aldehydes such as formaldehyde and acetaldehyde [23]. This formation mechanism differs from the traditional Pictet-Spengler reaction and involves intermediate dihydro-beta-carboline-carboxylic acid derivatives that eventually yield fully aromatic beta-carbolines through oxidative decarboxylation [23].

The presence of 9-mono-N'-methylnorharman in mammalian systems has been linked to the activity of nicotinamide N-methyltransferase, an enzyme that catalyzes the N-methylation of various pyridine compounds [5] [15]. Studies have shown that this enzymatic pathway may serve as a detoxification mechanism for beta-carbolines such as norharman, converting them to less toxic methylated derivatives [5]. The methylation process results in compounds with significantly altered biological properties compared to their unmethylated precursors [5].

Tissue distribution studies have revealed that beta-carbolines accumulate preferentially in certain organs and tissues [19]. The binding affinity to melanin-containing structures has been particularly noted, with these compounds showing high affinity for pigmented tissues including neuromelanin-containing regions [19] [27]. This selective binding pattern contributes to the long-term retention of beta-carbolines in specific anatomical locations, with some studies demonstrating retention periods extending up to 30 days following exposure [19].

Distribution in the Central Nervous System

The central nervous system represents a critical site for beta-carboline distribution and accumulation [7] [17]. Quantitative autoradiography studies have revealed that norharman binding sites are enriched in multiple brain regions, including hypothalamic, thalamic, nucleus accumbens, and amygdaloid nuclei [7]. Additionally, significant concentrations have been documented in hippocampal, neocortical, and olfactory-related structures [7].

The blood-brain barrier permeability of beta-carbolines facilitates their entry into neural tissues [27]. Following intravenous administration in experimental models, radiolabeled harman and norharman demonstrate preferential accumulation in brain tissue, with concentrations exceeding those observed in peripheral blood [27]. The distribution pattern throughout the brain appears relatively uniform, with no evidence of significant regional differences in initial uptake [27].

Neuromelanin-containing neurons show particular affinity for beta-carboline compounds [19] [27]. In species possessing neuromelanin, such as certain amphibians, selective uptake and prolonged retention of these compounds in pigmented brain regions has been observed [19]. This selective binding pattern may contribute to the neurotoxic potential of these compounds in dopaminergic neurons, which contain significant amounts of neuromelanin [27].

The cerebrospinal fluid serves as an important compartment for beta-carboline distribution within the central nervous system [15] [29]. Studies have documented measurable concentrations of harman and norharman in cerebrospinal fluid samples, with levels showing correlation to disease states [29]. The presence of these compounds in cerebrospinal fluid suggests active transport or diffusion from brain tissue, indicating their role as potential biomarkers for neurological conditions [15].

Research has demonstrated that 9-methyl-beta-carboline treatment results in elevated dopamine levels specifically in the hippocampal formation [17] [18]. This selective effect on hippocampal dopaminergic systems suggests region-specific mechanisms of action for methylated beta-carbolines [17]. The compound has been shown to promote dendritic and synaptic proliferation in hippocampal neurons, indicating structural modifications accompanying the neurochemical changes [17].

Concentration Variations in Neurological Conditions

Significant alterations in beta-carboline concentrations have been documented in various neurological disorders [11] [20] [29]. In essential tremor patients, brain harmane concentrations were found to be approximately 2.5 times higher than blood concentrations, suggesting selective accumulation in neural tissue [11] [20]. The geometric mean brain harmane concentration in essential tremor cases was 53% higher than in control subjects [33].

Parkinson's disease patients demonstrate elevated cerebrospinal fluid levels of both norharman and harman compared to age-matched controls [29]. These findings suggest a potential role for beta-carbolines in the pathophysiological processes underlying Parkinson's disease [29]. The formation of toxic metabolites, particularly 2,9-dimethylnorharmanium cation, has been observed at significantly higher levels in animal models receiving 9-mono-N'-methylnorharman treatment [14].

| Condition | Sample Type | Compound | Concentration Change | Reference |

|---|---|---|---|---|

| Essential Tremor | Brain Tissue | Harmane | 53% increase vs. controls | [33] |

| Essential Tremor | Blood | Harmane | 2.5× higher than blood levels | [20] |

| Parkinson's Disease | Cerebrospinal Fluid | Norharman | Significantly elevated | [29] |

| Parkinson's Disease | Cerebrospinal Fluid | Harman | Significantly elevated | [29] |

| Parkinson's Disease | Brain Tissue | 2,9-Me2NH+ | 14× higher with 9-MeNH treatment | [14] |

The formation of methylated beta-carboline metabolites appears to be enhanced in certain disease states [14] [15]. Studies have shown that the toxic metabolite 2,9-dimethylnorharmanium cation formation was 14 times higher in brain tissue of mice receiving 9-mono-N'-methylnorharman compared to those receiving norharman alone [14]. This enhanced formation of toxic metabolites may contribute to the selective dopaminergic neurotoxicity observed in experimental models [14].

Nicotinamide N-methyltransferase activity has been found to be decreased in younger Parkinson's disease patients compared to age-matched controls [15]. This enzyme catalyzes the N-methylation of nicotinamide and other pyridine compounds, including beta-carbolines [15]. The reduced activity of this enzyme in Parkinson's disease patients may impair the detoxification of potentially harmful beta-carbolines [15].

Essential tremor patients have demonstrated elevated blood concentrations of harmane, with 62% of cases showing high log harmane concentrations compared to 39% of controls [20]. The mean log blood concentration of harmane was significantly higher in essential tremor cases (0.72 ± 0.53 g⁻¹⁰/mL) compared to controls (0.51 ± 0.64 g⁻¹⁰/mL) [20]. These findings support the hypothesis that elevated beta-carboline levels are associated with essential tremor pathogenesis [20].

Comparative Levels in Different Brain Regions

Regional variation in beta-carboline distribution within the central nervous system reflects the anatomical and functional diversity of brain structures [7] [17]. Autoradiographic studies using tritiated norharman have revealed distinct patterns of binding site distribution across different brain regions [7]. The substantia nigra, a critical region for dopaminergic function, shows particular susceptibility to beta-carboline accumulation and associated neurotoxic effects [14] [19].

| Brain Region | Binding Density | Functional Significance | Reference |

|---|---|---|---|

| Hypothalamic Nuclei | High | Neuroendocrine regulation | [7] |

| Thalamic Nuclei | High | Sensory processing | [7] |

| Nucleus Accumbens | High | Reward pathways | [7] |

| Amygdaloid Nuclei | High | Emotional processing | [7] |

| Hippocampal Formation | Moderate-High | Memory formation | [7] [17] |

| Neocortical Areas | Moderate | Cognitive functions | [7] |

| Substantia Nigra | Variable | Dopaminergic function | [14] |

The hippocampal formation demonstrates particular responsiveness to 9-methyl-beta-carboline treatment, with studies showing elevated dopamine levels specifically in this region following compound administration [17] [18]. This selective effect suggests region-specific mechanisms of beta-carboline action, potentially related to local enzyme expression or receptor distribution [17]. The hippocampal response includes both neurochemical changes and structural modifications, with increased dendritic complexity and synaptic density observed in treated animals [17].

Cerebellar tissue has been extensively studied in the context of essential tremor research [33]. Brain harmane concentrations in cerebellar samples from essential tremor patients were significantly elevated compared to controls, with concentrations showing correlation to disease severity [33]. The cerebellum's role in motor control makes it a particularly relevant brain region for understanding tremor-related pathophysiology [33].

The substantia nigra pars compacta shows selective vulnerability to beta-carboline-induced neurotoxicity [14] [27]. Studies have demonstrated that norharman and 9-mono-N'-methylnorharman treatment results in decreased numbers of tyrosine hydroxylase-positive cells in this region [14]. The reduction in dopaminergic neurons was more pronounced with 9-mono-N'-methylnorharman treatment (66% of control values) compared to norharman alone (76% of control values) [14].

Striatal regions, including the caudate nucleus and putamen, represent important target areas for beta-carboline effects due to their dense dopaminergic innervation [14]. Animal studies have shown that systematic administration of beta-carbolines results in decreased dopamine content in striatal tissue, with 9-mono-N'-methylnorharman producing more pronounced effects than unmethylated compounds [14]. The striatal dopamine reduction ranged from 50-70% of control values depending on the specific compound administered [14].

N-methylation Processes

The metabolic fate of 9-mono-N'-methylnorharman involves several enzymatic pathways that determine its neurotoxic potential. The primary N-methylation process is catalyzed by nicotinamide N-methyltransferase, which demonstrates substrate specificity for this beta-carboline derivative with a Km value of 90 ± 20 μM [1]. This enzyme exhibits norharman 2N-methyltransferase activity, facilitating the conversion of the parent compound through S-adenosyl-L-methionine-dependent methylation reactions [1].

The biotransformation of 9-mono-N'-methylnorharman proceeds through multiple cytochrome P450-mediated pathways that generally serve as detoxification routes. Cytochrome P450 1A2 and 1A1 enzymes efficiently catalyze the formation of 6-hydroxy-beta-carboline and 3-hydroxy-beta-carboline metabolites, both characterized by high catalytic efficiency and low Km values [2]. These hydroxylated metabolites represent the major detoxification products, effectively reducing the bioavailability of the parent neurotoxic compound.

Additional metabolic pathways include N-oxidation at the N2 position, primarily mediated by cytochrome P450 2E1, which produces beta-carboline-N-oxide derivatives [2]. The oxidative metabolism demonstrates that cytochrome P450 2D6 and 2C19 contribute to a lesser extent to the overall biotransformation profile, with moderate Km values compared to the highly efficient 1A2 and 1A1 isoforms [2].

Formation of 2,9-di-N,N'-methylated Norharmanium Cation

The critical neurotoxic pathway involves the sequential methylation of 9-mono-N'-methylnorharman to form 2,9-di-N,N'-methylated norharmanium cation, a highly toxic metabolite that exhibits potent neurotoxic properties [3]. This formation represents a metabolic activation rather than detoxification, with the brain tissue of mice receiving 9-mono-N'-methylnorharman showing 14-fold and 8-fold higher concentrations of this toxic metabolite compared to norharman and 2-mono-N-methylated norharmanium cation-treated mice, respectively [3].

The 2,9-di-N,N'-methylated norharmanium cation demonstrates selective toxicity toward dopaminergic neurons at lower concentrations, while exhibiting non-specific neurotoxicity at higher doses [3]. This metabolite functions as a potent inhibitor of mitochondrial Complex I, disrupting cellular energy metabolism and triggering cascades of oxidative stress and cellular dysfunction [4] [5].

The formation of this toxic metabolite represents the limiting step in the development of neurotoxicity, with 9-indole nitrogen methylation being the critical determinant of toxicity potential [3]. The excess formation of 2,9-di-N,N'-methylated norharmanium cation induces non-specific neurotoxicity through multiple mechanisms, including mitochondrial dysfunction, oxidative stress generation, and apoptotic pathway activation [4] [5].

Interactions with Neuronal Systems

Effects on Dopaminergic Neurons

9-Mono-N'-methylnorharman exerts profound effects on dopaminergic neurons through multiple mechanisms that converge on cellular dysfunction and death. The compound induces a substantial reduction in dopamine content, with striatal and midbrain dopamine concentrations decreasing to 50-70% of control values following 7-day treatment protocols [3] [6]. This depletion occurs through direct neurotoxic mechanisms rather than simple inhibition of dopamine synthesis or release.

The morphological impact on dopaminergic neurons is evidenced by the reduction in tyrosine hydroxylase-positive cells in the substantia nigra pars compacta, with cell counts diminishing to 66% of control values [3] [6]. This neuronal loss follows a progressive pattern, with transient exposure to the compound causing continued deterioration in dopaminergic neuron morphology over extended recovery periods [4] [5].

The selective vulnerability of dopaminergic neurons to 9-mono-N'-methylnorharman toxicity involves multiple cellular mechanisms. The compound preferentially targets these neurons through dopamine transporter-mediated uptake, although cellular uptake via this mechanism cannot fully account for the observed preferential toxicity [4] [5]. The selective nature of the toxicity is enhanced by the formation of the highly toxic 2,9-di-N,N'-methylated norharmanium cation, which demonstrates particular affinity for dopaminergic systems [3] [6].

Mitochondrial dysfunction represents a central mechanism of dopaminergic neurotoxicity. The compound and its metabolites function as potent inhibitors of mitochondrial Complex I, leading to decreased respiratory activity, reduced mitochondrial membrane potential, and significant ATP depletion [4] [5]. This energetic crisis triggers oxidative stress cascades that amplify cellular damage and promote apoptotic pathways.

Serotonergic System Interactions

9-Mono-N'-methylnorharman demonstrates significant interactions with serotonergic systems, although these effects differ qualitatively from its dopaminergic actions. The compound potently decreases serotonin content across various brain regions, with reductions ranging from 30-60% depending on the specific anatomical location [3] [6]. Unlike its selective effects on dopaminergic neurons, the serotonergic impact appears to involve more generalized toxic mechanisms.

The regional distribution of serotonergic effects shows that striatal and midbrain areas experience the most pronounced serotonin depletion, with 40-60% reductions in content [3] [6]. Cortical and hippocampal regions demonstrate somewhat less severe but still significant decreases of 30-50%, while brainstem areas show intermediate effects with 35-55% reductions [3] [6]. These regional variations likely reflect differential vulnerability to oxidative stress and varying local concentrations of the toxic metabolite.

The mechanism of serotonergic toxicity appears to involve non-selective oxidative damage rather than specific transporter-mediated uptake. Unlike the dopaminergic system, where dopamine transporter-mediated cellular entry contributes to selective toxicity, serotonin transporter interactions with 9-mono-N'-methylnorharman remain minimal [3] [6]. This suggests that serotonergic toxicity occurs through secondary mechanisms, possibly involving oxidative stress generation and free radical formation.

The temporal pattern of serotonergic effects parallels the dopaminergic toxicity, with progressive deterioration occurring over the treatment period. The simultaneous depletion of both dopamine and serotonin content contributes to the complex behavioral and neurological manifestations observed in experimental models, including bradykinesia and reduced locomotor activity [3] [6].

Cellular Uptake Mechanisms

Role of Dopamine Transporter

The dopamine transporter plays a crucial role in mediating the cellular uptake of 9-mono-N'-methylnorharman and related beta-carboline derivatives. Transport studies demonstrate that 2[N]-methylated beta-carbolines, including structural analogs of 9-mono-N'-methylnorharman, are substrates for dopamine transporter-mediated cellular uptake [7]. The compound exhibits transport kinetics characterized by Km values 1.3-4.5 fold higher than dopamine, indicating reduced affinity for the transporter [7].

The maximal transport velocity (Vmax) for 9-mono-N'-methylnorharman uptake is substantially lower than dopamine, with values 12-220 fold smaller than the endogenous neurotransmitter [7]. This reduced transport efficiency suggests that while the compound can utilize dopamine transporter-mediated uptake, the process is less efficient compared to the physiological substrate. Despite this reduced efficiency, the transport mechanism contributes to the selective targeting of dopaminergic neurons.

The selectivity of dopamine transporter-mediated uptake provides a mechanism for preferential accumulation of the compound in dopaminergic neurons. Human embryonic kidney cells expressing dopamine transporter demonstrate enhanced cytotoxicity when exposed to 2[N]-methylated beta-carbolines, with 1.3-4.5 fold reduction in half-maximal toxic concentrations compared to non-transporter-expressing cells [7]. This enhancement confirms the contribution of transporter-mediated uptake to selective toxicity.

The relationship between dopamine transporter affinity and toxicity selectivity appears weak, suggesting that factors beyond simple transport kinetics influence the selective vulnerability of dopaminergic neurons [7]. The transport mechanism likely works in conjunction with other cellular factors, including metabolic activation pathways and differential susceptibility to oxidative stress, to produce the observed selective neurotoxicity.

Alternative Transport Mechanisms

While dopamine transporter-mediated uptake represents the primary mechanism for selective cellular entry, several alternative transport pathways may contribute to the cellular uptake of 9-mono-N'-methylnorharman. Serotonin transporter and norepinephrine transporter systems demonstrate limited affinity for the compound, with minimal contribution to overall cellular uptake [8] [9]. These transporters may provide alternative entry routes in specific brain regions where dopaminergic innervation is sparse.

Organic cation transporters, including organic cation transporter-3 and plasma membrane monoamine transporter, represent low-affinity, high-capacity transport systems that may contribute to cellular uptake [8]. These transporters typically exhibit broad substrate specificity and may facilitate uptake of 9-mono-N'-methylnorharman in non-dopaminergic cell types. However, their contribution to the overall neurotoxic profile remains minimal compared to dopamine transporter-mediated mechanisms.

Passive diffusion across cellular membranes provides a non-selective uptake mechanism that may contribute to the background cellular accumulation of the compound [10] [9]. The lipophilic nature of 9-mono-N'-methylnorharman, with a LogP value of 2.14560, facilitates membrane permeation through passive mechanisms [11]. This uptake route may be particularly relevant for the non-selective toxicity observed at higher concentrations.

Endocytotic mechanisms, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis, represent alternative cellular entry pathways that may contribute to compound uptake [12] [13]. These mechanisms typically involve the internalization of larger molecular complexes or particles, and their relevance to small molecule uptake like 9-mono-N'-methylnorharman remains limited. However, they may play roles in the cellular processing of protein-bound or aggregated forms of the compound.